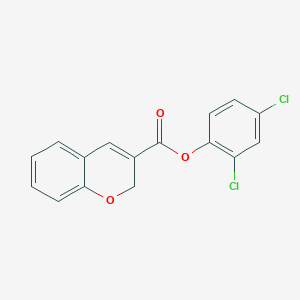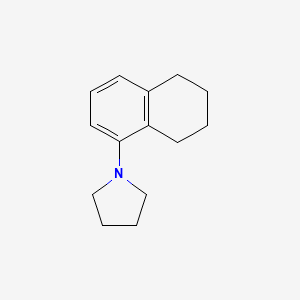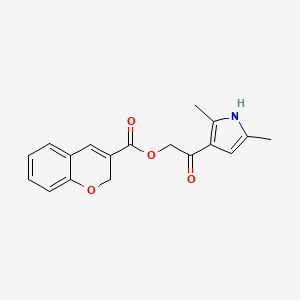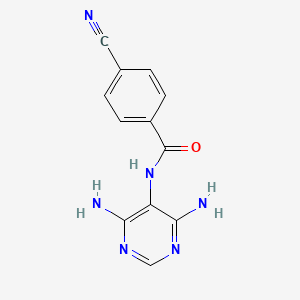
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide is a heterocyclic compound that features a benzamide group linked to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions or the use of microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more economical and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, potassium hydroxide, and various alkyl halides. Reaction conditions often involve refluxing in ethanol or other solvents .
Major Products
The major products formed from these reactions include various substituted pyrimidines and benzamides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.
Medicine: It is being investigated for its potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar pyrimidine scaffold and are used as kinase inhibitors and antiviral agents.
Pyrazolo[3,4-d]pyrimidines: These compounds are also used as enzyme inhibitors and have shown potential in cancer treatment.
Uniqueness
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide is unique due to its specific combination of a benzamide group and a pyrimidine ring, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
501658-43-1 |
|---|---|
Formule moléculaire |
C12H10N6O |
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C12H10N6O/c13-5-7-1-3-8(4-2-7)12(19)18-9-10(14)16-6-17-11(9)15/h1-4,6H,(H,18,19)(H4,14,15,16,17) |
Clé InChI |
JNFQYEHJQBAWJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)NC2=C(N=CN=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)

![2-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15218073.png)
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)

![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
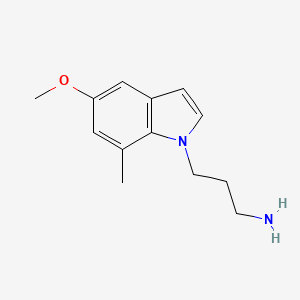
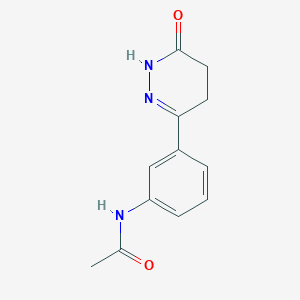
![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)

